N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is an organic compound characterized by the presence of two cyanophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-cyanophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary alicyclic amines and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Scientific Research Applications
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Insecticides: The compound has shown insecticidal activity, making it a candidate for the development of new insecticides.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets. For instance, in insecticidal applications, the compound targets the ryanodine receptor, leading to disruption of calcium ion regulation in insects . This interaction results in paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-((4-fluorophenyl)amino)acetamide
- N-(4-cyanophenyl)-2-((4-methylphenyl)amino)acetamide
- N-(4-cyanophenyl)-2-((4-chlorophenyl)amino)acetamide
Uniqueness
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is unique due to the presence of two cyanophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1900865-84-0 |
---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 |
Origin of Product |
United States |
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